![molecular formula C23H17ClN4O3S B11392437 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392437.png)
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a pyrimidine ring, and a prop-2-en-1-ylsulfanyl group
Métodos De Preparación
The synthesis of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions.
Introduction of the pyrimidine ring: This step often involves the condensation of a suitable amine with a diketone or aldehyde to form the pyrimidine ring.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a nucleophilic substitution reaction, where a suitable thiol reacts with an alkyl halide.
Final coupling: The final step involves coupling the benzofuran and pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or prop-2-en-1-ylsulfanyl groups, using reagents such as sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar compounds to 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide include:
5-chloro-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares a similar core structure but differs in the substituents, leading to different chemical and biological properties.
5-Chloro-thiophene-2-carboxylic acid (3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide: This compound also features a chloro group and a carboxamide moiety but has different heterocyclic rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H17ClN4O3S |
|---|---|
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H17ClN4O3S/c1-2-12-32-23-25-13-16(24)19(28-23)21(29)27-18-15-10-6-7-11-17(15)31-20(18)22(30)26-14-8-4-3-5-9-14/h2-11,13H,1,12H2,(H,26,30)(H,27,29) |
Clave InChI |
BGWWXTSCKDXATE-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


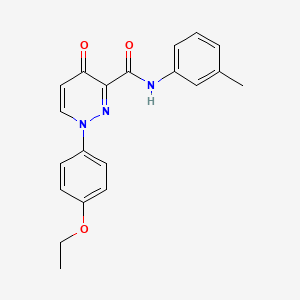
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11392364.png)

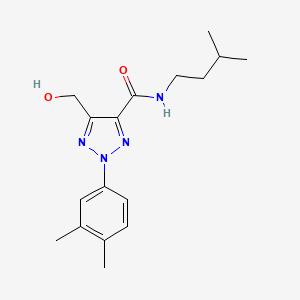
![3-tert-butyl-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392373.png)
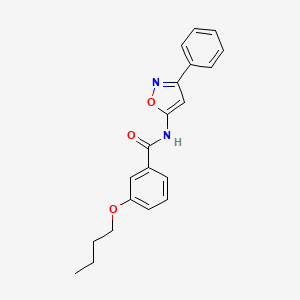
![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole](/img/structure/B11392397.png)
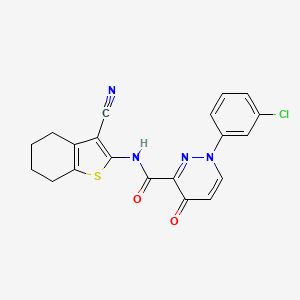

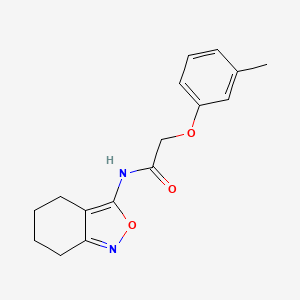
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11392416.png)
![3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11392420.png)
![1-(prop-2-en-1-yl)-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11392435.png)

